![molecular formula C8H10N6OS B5522409 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-cyclopropylethanone](/img/structure/B5522409.png)
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-cyclopropylethanone
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Description
Synthesis Analysis
The synthesis of similar triazolo-thiadiazine compounds typically involves multi-component, one-pot reactions, which are efficient methods for constructing complex heterocycles. For instance, the synthesis of 2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones involved a one-pot reaction of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with substituted 2-bromo-1-phenylethanone and phthalic anhydride, showcasing the utility of one-pot reactions in synthesizing complex triazolothiadiazines (Jilloju et al., 2020).
Molecular Structure Analysis
The molecular structure of triazolo-triazine derivatives is characterized by the presence of multiple nitrogen atoms within the triazole and triazine rings, contributing to their chemical reactivity and potential interaction with biological targets. For instance, the study of the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one provided insights into the arrangement of nitrogen atoms and their hydrogen bonding capabilities, which are crucial for understanding the chemical behavior of such compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Triazolo-triazines and related compounds participate in a variety of chemical reactions, primarily due to the reactivity of their triazole and triazine rings. These reactions include cyclocondensations and substitutions that enable the introduction of diverse functional groups, expanding the chemical space of these heterocycles for various applications. For example, the synthesis of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines by the catalytic action of sulfuric acid on 4-amino-5-substituted-1,2,4-triazole-3-thiones highlights the reactivity of these compounds under acidic conditions (Heravi et al., 2002).
Scientific Research Applications
Synthesis and Pharmacological Properties
Research on related compounds focuses on the synthesis and evaluation of their pharmacological properties, with several studies detailing the creation of novel derivatives for potential therapeutic applications. For example, novel annelated 2,3-benzodiazepine derivatives characterized by a triazolone or triazindione ring fused have been prepared and evaluated as potential anticonvulsant agents. Some of these compounds have shown to be potent noncompetitive AMPA receptor antagonists, highlighting their significance in pharmacological research for neurological conditions (Gitto et al., 2003).
Antimicrobial and Antitumor Agents
Further studies have explored the antimicrobial and antitumor potential of related triazolo and triazinopyrimidine derivatives. A series of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their derivatives have been prepared as potential antimicrobial and antitumor agents, with some showing promising antimicrobial activity (Said et al., 2004).
Novel Synthesis Approaches
The scientific research applications of compounds with similar structures also extend to the development of novel synthesis methods. For instance, a one-pot, multi-component synthesis approach has been employed to create substituted 2-(6-phenyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones, showcasing innovative methodologies in organic chemistry (Jilloju et al., 2020).
properties
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS/c9-13-4-10-14-7(13)11-12-8(14)16-3-6(15)5-1-2-5/h4-5H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEOYGIOJUVJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NN=C3N2N=CN3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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